Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride
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Overview
Description
Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic and ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can result in the formation of various substituted ammonium compounds.
Scientific Research Applications
Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial therapies.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Compared to similar compounds, ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride offers enhanced antimicrobial activity due to the presence of multiple chlorinated aromatic rings. This structural feature contributes to its higher efficacy and broader spectrum of action.
Properties
CAS No. |
66902-79-2 |
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Molecular Formula |
C23H32Cl3NO2 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H32Cl2NO2.ClH/c1-17(2)21-15-22(25)18(3)14-23(21)28-13-12-27-11-10-26(4,5)16-19-6-8-20(24)9-7-19;/h6-9,14-15,17H,10-13,16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UARYXXNSPIEPEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
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